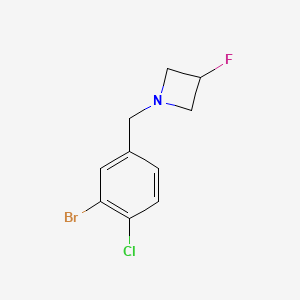
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-bromo-4-chlorobenzyl group attached to the nitrogen atom of the azetidine ring, with a fluorine atom at the third position of the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-Bromo-4-chlorobenzyl chloride: This intermediate can be synthesized by the bromination and chlorination of benzyl chloride under controlled conditions.
Formation of 3-Bromo-4-chlorobenzyl azetidine: The 3-Bromo-4-chlorobenzyl chloride is then reacted with azetidine in the presence of a base, such as sodium hydride, to form the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic aromatic substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives with different functional groups.
Oxidation: Formation of azetidine N-oxides or ring-opened products.
Reduction: Formation of reduced azetidine derivatives or ring-contracted products.
科学的研究の応用
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or specialty chemicals, due to its unique structural features.
作用機序
The mechanism of action of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The azetidine ring can also participate in hydrogen bonding or hydrophobic interactions, contributing to its overall activity.
類似化合物との比較
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the azetidine ring.
3-Bromo-4-chlorobenzyl chloride: Precursor in the synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine.
3-Bromo-4-chlorobenzyl bromide: Another halogenated derivative used in organic synthesis.
Uniqueness
This compound is unique due to the combination of a four-membered azetidine ring with multiple halogen atoms. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10BrClFN |
|---|---|
分子量 |
278.55 g/mol |
IUPAC名 |
1-[(3-bromo-4-chlorophenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C10H10BrClFN/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6H2 |
InChIキー |
HOYLBUUTXCHGQB-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B13723656.png)
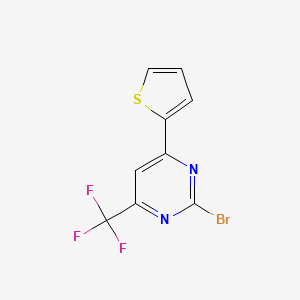
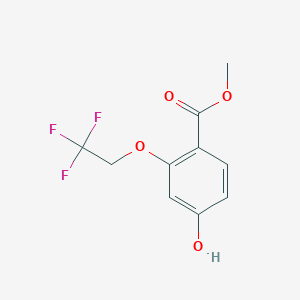

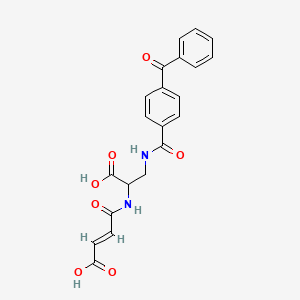
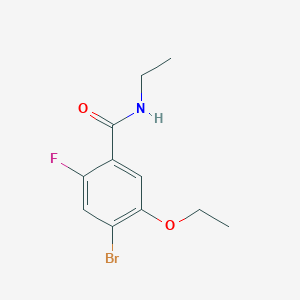


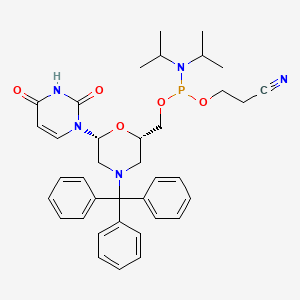
![4-{[(4aR,6R,7R,7aR)-6-(6-amino-9H-purin-9-yl)-2-hydroxy-2-oxo-hexahydro-2lambda-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid](/img/structure/B13723719.png)

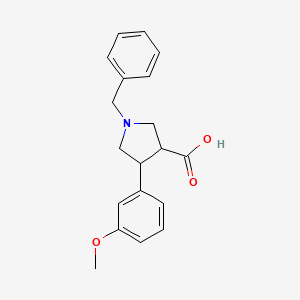
![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
